molecular formula C10H13BrN2O B2548836 N-(3-aminopropyl)-4-bromobenzamide CAS No. 1016790-51-4

N-(3-aminopropyl)-4-bromobenzamide

Cat. No. B2548836
CAS RN: 1016790-51-4
M. Wt: 257.131
InChI Key: BHYKTSGYXJTFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-4-bromobenzamide (APBBA) is an organic compound commonly used in laboratory experiments and scientific research. It is a derivative of benzamide and is composed of a benzene ring with an amide group attached to the 3-position of the ring and a bromine atom attached to the 4-position of the ring. APBBA has a number of interesting properties that make it a useful chemical for laboratory experiments and research applications.

Scientific Research Applications

Silica-Based Nanoparticles

“N-(3-aminopropyl)-4-bromobenzamide” can be used in the fabrication of functionalized silica nanoparticles. These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. They are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Industrial Biochemical Processes

The compound can be used in the fabrication of magnetic nanoparticles with immobilized laccase. These nanoparticles exhibit significant advantages for use in industrial biochemical processes .

Biocatalysis

“N-(3-aminopropyl)-4-bromobenzamide” can be used in biocatalysis. The fabricated magnetic nanoparticles with immobilized laccase can be used in biocatalysis, providing a more efficient and sustainable method for catalyzing biochemical reactions .

Biosensors

The compound can be used in the development of biosensors. The fabricated magnetic nanoparticles with immobilized laccase can be used in biosensors, providing a more sensitive and accurate method for detecting biochemical signals .

Synthesis of New Monomers

“N-(3-aminopropyl)-4-bromobenzamide” can be used in the synthesis of new types of monomers for SNAr polymerizations .

Macrocyclic Compounds

The compound can be used in the synthesis of macrocyclic compounds. These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

N-(3-aminopropyl)-4-bromobenzamide is a complex compound with multiple potential targets. It is structurally similar to spermidine , a polyamine that interacts with various targets including the Beta-1 and Beta-2 adrenergic receptors, Thioredoxin reductase 1, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in cellular processes such as signal transduction, redox regulation, and polyamine transport .

Mode of Action

For instance, spermidine is thought to stabilize some membranes and nucleic acid structures . N-(3-aminopropyl)-4-bromobenzamide might also interact with its targets to induce similar changes in cellular structures and functions.

Biochemical Pathways

N-(3-aminopropyl)-4-bromobenzamide may influence several biochemical pathways. As a structural analog of spermidine, it could potentially affect the polyamine metabolic pathway . Polyamines like spermidine are involved in various cellular processes, including cell growth and differentiation . Therefore, N-(3-aminopropyl)-4-bromobenzamide might influence these processes by modulating the polyamine metabolic pathway.

properties

IUPAC Name

N-(3-aminopropyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKTSGYXJTFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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